1-methyl-1H-indol-2-ol

Catalog No.
S673121
CAS No.
90563-58-9
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-1H-indol-2-ol

CAS Number

90563-58-9

Product Name

1-methyl-1H-indol-2-ol

IUPAC Name

1-methylindol-2-ol

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-6,11H,1H3

InChI Key

YCMWUYPNOPVGGT-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C=C1O

Canonical SMILES

CN1C2=CC=CC=C2C=C1O

Synthesis and Characterization:

-Methyl-1H-indol-2-ol is a heterocyclic compound with potential applications in various scientific research fields. Its synthesis has been reported in several studies, utilizing diverse methods such as:

  • Fischer indole synthesis
  • Reductive amination of isatin
  • Palladium-catalyzed C-H arylation

These studies also typically involve characterization of the synthesized product using various techniques like:

  • Nuclear magnetic resonance spectroscopy (NMR)
  • High-performance liquid chromatography (HPLC)
  • Mass spectrometry (MS)

Biological Activity:

Research suggests that 1-methyl-1H-indol-2-ol possesses potential biological activities, making it an interesting target for further investigation. Studies have reported:

  • Antimicrobial activity: This compound has exhibited activity against various bacterial and fungal strains .
  • Anticancer properties: Studies have shown potential antiproliferative effects against some cancer cell lines .
  • Enzyme inhibition: 1-Methyl-1H-indol-2-ol has been reported to inhibit certain enzymes, potentially impacting specific biological processes .

1-Methyl-1H-indol-2-ol is an organic compound belonging to the indole family, characterized by its unique structure that includes a methyl group and a hydroxyl group attached to the indole ring. Its chemical formula is C9H9NOC_9H_9NO and it has a molecular weight of approximately 147.17 g/mol. The compound is known for its potential biological activities and serves as an important intermediate in synthetic organic chemistry.

  • Substitution Reactions: The hydroxyl group can be substituted by nucleophiles, allowing for the formation of ethers or esters.
  • Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially leading to derivatives with enhanced biological activity.
  • Reduction Reactions: It can be reduced to form corresponding alcohols or amines, which may have different pharmacological properties .

Research indicates that 1-methyl-1H-indol-2-ol exhibits a range of biological activities. It has been studied for:

  • Antimicrobial Properties: It shows effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest potential in inhibiting cancer cell growth.
  • Neuroprotective Effects: Some studies indicate it may protect against neurodegenerative diseases by modulating neurotransmitter levels .

The synthesis of 1-methyl-1H-indol-2-ol can be achieved through several methods:

  • From 1-Methylindole: The compound can be synthesized by hydroxylating 1-methylindole using oxidizing agents like hydrogen peroxide or peracids.
  • Via Indole Derivatives: Starting from other indole derivatives, various synthetic routes involving substitution and functionalization can yield 1-methyl-1H-indol-2-ol .

1-Methyl-1H-indol-2-ol has several applications across different fields:

  • Pharmaceuticals: It is explored as a precursor in drug development, particularly for compounds targeting specific biological pathways.
  • Agriculture: Investigated for potential use as a biopesticide due to its antimicrobial properties.
  • Chemical Industry: Utilized in the synthesis of dyes and other industrial chemicals .

Studies on the interactions of 1-methyl-1H-indol-2-ol with biological systems reveal its ability to bind with various receptors, influencing multiple biochemical pathways. This interaction profile suggests that it could serve as a lead compound in drug discovery, particularly for conditions linked to inflammation and infection .

Several compounds share structural similarities with 1-methyl-1H-indol-2-ol, including:

Compound NameStructure TypeUnique Features
1-MethylindoleSimple indoleLacks hydroxyl group; primarily studied for neuroactivity.
1-Methylindole-3-carboxylic acidCarboxylic acid derivativeExhibits different reactivity due to carboxylic acid group.
5-HydroxyindoleHydroxy derivativeDisplays distinct biological activity compared to 1-methyl.
1-Methylindole-2-carboxamideAmide derivativeShows potential in drug development with different properties.

Uniqueness: The presence of both the methyl and hydroxyl groups in 1-methyl-1H-indol-2-ol allows for selective functionalization, making it a valuable intermediate in synthetic chemistry and drug development. Its unique reactivity and biological properties differentiate it from other similar compounds .

XLogP3

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Wikipedia

1-methyl-1H-indol-2-ol

Dates

Modify: 2023-08-15

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